molecular formula C8H17NO2 B6300668 3,3-Bis(methoxymethyl)cyclobutan-1-amine CAS No. 2168693-38-5

3,3-Bis(methoxymethyl)cyclobutan-1-amine

Cat. No.: B6300668
CAS No.: 2168693-38-5
M. Wt: 159.23 g/mol
InChI Key: LBRBTZZLHZNIKP-UHFFFAOYSA-N
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Description

3,3-Bis(methoxymethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is characterized by the presence of a cyclobutane ring substituted with two methoxymethyl groups and an amine group. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methoxymethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with methoxymethyl chloride in the presence of a base to form 3,3-Bis(methoxymethyl)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methoxymethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted cyclobutan-1-amine derivatives .

Scientific Research Applications

3,3-Bis(methoxymethyl)cyclobutan-1-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,3-Bis(methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl groups and the amine moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(hydroxymethyl)cyclobutan-1-amine
  • 3,3-Bis(ethoxymethyl)cyclobutan-1-amine
  • 3,3-Bis(methoxymethyl)cyclopentan-1-amine

Uniqueness

3,3-Bis(methoxymethyl)cyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3,3-bis(methoxymethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-5-8(6-11-2)3-7(9)4-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRBTZZLHZNIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC(C1)N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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